molecular formula C10H10F2O3 B2503671 2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid CAS No. 2248338-94-3

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid

Cat. No.: B2503671
CAS No.: 2248338-94-3
M. Wt: 216.184
InChI Key: QMQNMHCTBAXMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid is an organic compound that features a difluoromethyl group, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-functionalized aromatic ring. One common method is the difluoromethylation of a suitable aromatic precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or palladium to facilitate the formation of the C–CF₂H bond .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available aromatic compounds. The process includes functional group transformations, such as halogenation, followed by difluoromethylation and subsequent methoxylation and methylation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring .

Scientific Research Applications

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The methoxy and methyl groups can further modulate its binding affinity and selectivity for target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(difluoromethyl)-6-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-4-6(15-2)8(10(13)14)7(5)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQNMHCTBAXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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